molecular formula C9H11F3N2O2 B2725925 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid CAS No. 1344051-01-9

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid

Cat. No.: B2725925
CAS No.: 1344051-01-9
M. Wt: 236.194
InChI Key: AOHWTAFIWVYNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluorobutanoic acid moiety attached to a 3,5-dimethylpyrazole ring. The trifluorobutanoic acid group imparts unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves the alkylation of 3,5-dimethylpyrazole with a suitable trifluorobutanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluorobutanoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluorobutanoic acid moiety may enhance the compound’s ability to interact with enzymes or receptors, leading to modulation of biological activities. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-5-3-6(2)14(13-5)7(4-8(15)16)9(10,11)12/h3,7H,4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHWTAFIWVYNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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